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Compound of Interest

Compound Name:

3-Chloro-4-(4'-

fluorobenzyloxy)phenylboronic

acid

Cat. No.: B1368681 Get Quote

An In-Depth Technical Guide to 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

This guide provides a comprehensive technical overview of 3-Chloro-4-(4'-
fluorobenzyloxy)phenylboronic acid, a key building block for researchers and professionals

in drug discovery and development. We will delve into its chemical properties, a robust

synthetic pathway, quality control methodologies, and its primary application in carbon-carbon

bond formation, all grounded in established scientific principles.

Core Compound Identification and Properties
3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a substituted arylboronic acid, a class

of compounds indispensable in modern organic synthesis. Its structure features a

phenylboronic acid core functionalized with a chloro group and a 4-fluorobenzyloxy ether

moiety. This specific combination of functional groups makes it a valuable intermediate for

introducing a complex substituted phenyl ring into target molecules.

1.1. Physicochemical and Safety Data

The fundamental properties of the compound are summarized below for quick reference.

Proper handling and storage are critical for maintaining its integrity and ensuring laboratory

safety.
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Property Value Source

CAS Number 849062-39-1 [1]

Molecular Formula C₁₃H₁₁BClFO₃ [1]

Molecular Weight 280.49 g/mol [1]

Appearance Solid

Melting Point 181-186 °C

Storage Temperature -20°C [1]

1.2. Safety and Handling

As with all laboratory reagents, appropriate personal protective equipment (PPE) should be

used. This compound is classified as a skin, eye, and respiratory irritant.

Hazard Classification GHS Codes Precautionary Statements

Skin Irritant 2 H315 P261

Eye Irritant 2 H319 P305 + P351 + P338

STOT SE 3 H335

Source: Sigma-Aldrich

Synthesis Pathway and Rationale
While numerous specific synthetic routes exist for boronic acids, a common and logical

pathway for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid involves a two-stage

process: ether formation followed by borylation. This approach allows for the controlled

construction of the substituted aromatic core before introducing the synthetically versatile

boronic acid group.

2.1. Proposed Synthetic Workflow
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The diagram below illustrates a plausible and efficient synthetic route starting from

commercially available precursors.

2-Chloro-4-nitrophenol

Williamson Ether
Synthesis

4-Fluorobenzyl bromide

1-Chloro-2-(4-fluorobenzyloxy)
-4-nitrobenzene

Nitro Reduction

3-Chloro-4-(4-fluorobenzyloxy)aniline

Sandmeyer-type
Borylation

3-Chloro-4-(4-fluorobenzyloxy)phenyldiazonium salt

3-Chloro-4-(4'-fluorobenzyloxy)
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Caption: Proposed synthesis of the title compound.

2.2. Step-by-Step Synthetic Protocol

Step 1: Williamson Ether Synthesis This classic reaction forms the ether linkage. The

phenoxide, generated by deprotonating 2-chloro-4-nitrophenol with a base, acts as a

nucleophile, attacking the electrophilic benzyl carbon of 4-fluorobenzyl bromide.

Dissolve 2-chloro-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or

Acetone).

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture.

Add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC until the starting material is

consumed.

After cooling, perform an aqueous workup by adding water and extracting the product with

an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 1-Chloro-2-(4-fluorobenzyloxy)-4-nitrobenzene.[2]

Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which is a

necessary precursor for the subsequent borylation step.

Dissolve the crude nitro compound (1.0 eq) in a solvent like ethanol or acetic acid.

Add a reducing agent. A common choice is iron powder (Fe) in the presence of an acid (e.g.,

acetic acid or ammonium chloride solution).[2]

Reflux the mixture for several hours, monitoring for the disappearance of the starting

material.

Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.
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Neutralize with a base (e.g., NaOH solution) and extract the resulting aniline, 3-Chloro-4-(4-

fluorobenzyloxy)aniline, with an organic solvent.

Purify the product, typically by column chromatography.

Step 3: Sandmeyer-type Borylation This sequence transforms the aniline into the target boronic

acid. The amine is first converted to a diazonium salt, which is then subjected to a borylation

reaction.

Dissolve the purified aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl/H₂O).

Cool the solution to 0-5°C in an ice bath.

Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the low

temperature to form the diazonium salt.

In a separate flask, prepare the borylation reagent. This can be achieved through various

established methods, often involving a palladium catalyst and a boron source like

bis(pinacolato)diboron. A more direct approach from the diazonium salt can also be

employed.

Slowly add the cold diazonium salt solution to the borylation mixture.

Allow the reaction to warm to room temperature and stir until completion.

Perform an aqueous workup and extract the boronic acid. Purification is often achieved by

recrystallization or column chromatography to yield the final product.[3]

Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is as a coupling

partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most

powerful methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of synthetic

chemistry for creating biaryl structures found in many pharmaceuticals and functional materials.

[4]

3.1. The Suzuki-Miyaura Catalytic Cycle
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The reaction mechanism involves a palladium catalyst cycling through three key steps:

oxidative addition, transmetalation, and reductive elimination.

Pd(0)L₂

Oxidative
Addition

R¹-Pd(II)L₂-X

Transmetalation

R¹-Pd(II)L₂-R²

Reductive
Elimination

 Catalyst
Regeneration

R¹-R²

Aryl Halide (R¹-X)

Boronic Acid (R²-B(OH)₂) + Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

3.2. Experimental Protocol: A Representative Coupling Reaction
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This protocol describes a general procedure for coupling 3-Chloro-4-(4'-
fluorobenzyloxy)phenylboronic acid with a generic aryl bromide (Ar-Br). Note: Optimization

of catalyst, base, and solvent may be required for specific substrates.

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add the aryl bromide (1.0 eq), 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic
acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 2.0 eq) or potassium

carbonate (K₂CO₃, 2.0 eq).[5]

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g.,

4:1 v/v) is commonly effective.

Reaction: Heat the mixture with vigorous stirring to 90-110°C. Monitor the reaction progress

by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

Workup: Cool the reaction to room temperature and dilute with water. Extract the product

with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate. The crude product can be purified by flash column

chromatography on silica gel to yield the desired biaryl product.[6]

Quality Control and Analysis
Ensuring the purity of the boronic acid is critical for successful and reproducible downstream

reactions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS)

is an ideal method for this purpose.

4.1. Protocol: Purity Analysis by LC-MS

This method provides a rapid and highly sensitive assessment of compound purity.

Sample Preparation: Prepare a stock solution of the boronic acid in methanol at 1 mg/mL.

Create a dilution series (e.g., down to 1 µg/mL) using a mixture of 50:50 methanol/water.[7]

HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water.

Mobile Phase B: Acetonitrile.

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the

compound, and then re-equilibrate. A typical run time is 5-7 minutes.[7]

Flow Rate: 0.4 mL/min.

Injection Volume: 2-5 µL.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic

acids.

Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan

mode for qualitative purity assessment.[7]

Data Analysis: Integrate the peak area of the parent ion corresponding to the boronic acid.

Purity is determined by the relative area of the main peak compared to any impurity peaks.

Conclusion
3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a strategically designed building block

for advanced organic synthesis. Its utility is primarily demonstrated in the robust and versatile

Suzuki-Miyaura cross-coupling reaction, which is a key transformation in the synthesis of

complex molecules for drug discovery and materials science.[8][9] The synthetic and analytical

protocols detailed in this guide provide a framework for the effective use and quality

assessment of this important reagent, empowering researchers to construct novel molecular

architectures with confidence and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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